molecular formula C19H22N4O2S B6935457 N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B6935457
M. Wt: 370.5 g/mol
InChI Key: YFSLVNACLCSCKB-UHFFFAOYSA-N
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Description

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a diazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-16(15-5-2-3-6-17(15)25-14)13-21-18(24)22-8-4-9-23(11-10-22)19-20-7-12-26-19/h2-3,5-7,12H,4,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLVNACLCSCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)N3CCCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the diazepane moiety. Common reagents used in these reactions include organometallic catalysts, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The benzofuran and thiazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The diazepane ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures, such as 2-methylbenzofuran, exhibit comparable biological activities.

    Thiazole derivatives: Thiazole-containing compounds like thiazole-4-carboxamide have similar chemical properties and applications.

    Diazepane derivatives: Compounds with diazepane rings, such as diazepam, share structural similarities and potential therapeutic uses.

Uniqueness

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is unique due to the combination of its three distinct ring systems, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

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